molecular formula C20H24N2O2 B3830604 4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone

4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone

Cat. No. B3830604
M. Wt: 324.4 g/mol
InChI Key: DAQYIKFACWFXHZ-YHARCJFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzaldehyde (4-propoxybenzylidene)hydrazone is a chemical compound with the linear formula C20H24N2O2 . It has a molecular weight of 324.426 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of hydrazones, such as 4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone, can be achieved by combining suitable aldehydes with four hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .


Molecular Structure Analysis

The molecular structure of 4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone is defined by its linear formula C20H24N2O2 . Unfortunately, no further detailed information about the molecular structure of this compound was found in the search results.

Safety and Hazards

The safety and hazards associated with 4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone are not explicitly mentioned in the search results. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(E)-1-(4-propoxyphenyl)-N-[(E)-(4-propoxyphenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-23-19-9-5-17(6-10-19)15-21-22-16-18-7-11-20(12-8-18)24-14-4-2/h5-12,15-16H,3-4,13-14H2,1-2H3/b21-15+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYIKFACWFXHZ-YHARCJFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-Bis[(4-propoxyphenyl)methylidene]hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone
Reactant of Route 2
Reactant of Route 2
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone
Reactant of Route 3
Reactant of Route 3
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone
Reactant of Route 4
Reactant of Route 4
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone
Reactant of Route 5
Reactant of Route 5
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone
Reactant of Route 6
Reactant of Route 6
4-propoxybenzaldehyde (4-propoxybenzylidene)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.